![molecular formula C15H13NO2S B2918304 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene CAS No. 383148-77-4](/img/structure/B2918304.png)
2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3,4-Dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene is a compound known for its unique molecular structure, which incorporates elements of both naphthalene and thiophene. These features make it an area of interest in various scientific fields, including organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene involves multiple steps starting from basic organic building blocks. Typically, the naphthalene and thiophene structures are prepared separately through standard organic reactions, including halogenation, substitution, and condensation reactions. The final step often involves the coupling of the two moieties under specific conditions that may include the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis technologies to minimize human error and increase efficiency.
化学反应分析
Types of Reactions
Oxidation: : The thiophene moiety is prone to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: : The naphthalene part of the molecule can undergo reduction reactions, typically using reagents like hydrogen or metal hydrides.
Substitution: : Both the thiophene and naphthalene components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, ozone.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, organometallic compounds.
Major Products
Depending on the reaction conditions and reagents, the major products can vary. For instance, oxidation of the thiophene part could yield thiophene sulfoxide, while reduction of naphthalene might produce 1,2,3,4-tetrahydronaphthalene.
科学研究应用
Chemistry
In organic chemistry, 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene is used as an intermediate in the synthesis of more complex molecules. Its structure allows it to participate in various types of chemical reactions, making it a versatile building block.
Biology
In biological research, derivatives of this compound are explored for their potential pharmaceutical properties. The naphthalene and thiophene cores are common in many bioactive molecules, suggesting that compounds containing these structures may have therapeutic potential.
Medicine
Studies have investigated the use of this compound in the development of new drugs, particularly those targeting inflammatory and neurological pathways. Its unique structure allows it to interact with biological targets in a specific manner, potentially leading to new treatments.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their electrical conductivity or thermal stability.
作用机制
The mechanism of action for 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modifying their activity. For example, it could inhibit a key enzyme involved in an inflammatory pathway, thus reducing inflammation.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: : These compounds share the naphthalene structure and may have similar properties but lack the thiophene moiety.
Thiophene derivatives: : These contain the thiophene structure and may engage in similar reactions but do not include the naphthalene component.
Uniqueness
What sets 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene apart is the combination of naphthalene and thiophene structures within a single molecule. This dual nature allows it to participate in a broader range of chemical reactions and makes it a valuable compound in both synthetic and applied chemistry.
属性
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(14-9-4-10-19-14)18-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFSGBZCSPKRN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC=CS3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC=CS3)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)
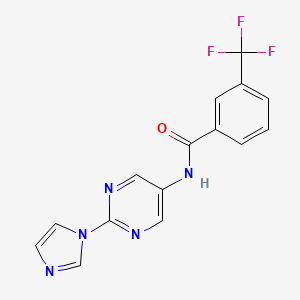
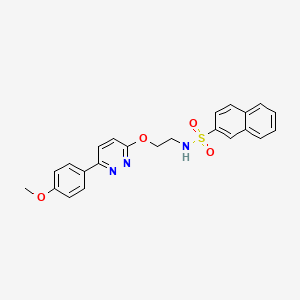
![4-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2918226.png)
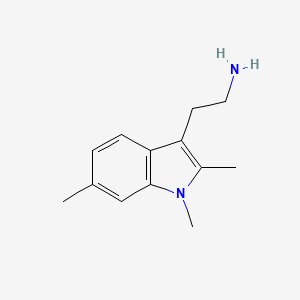
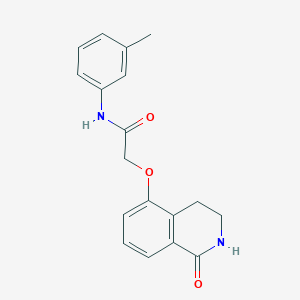
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-imidazol-1-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2918231.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2918234.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide](/img/structure/B2918235.png)
![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)
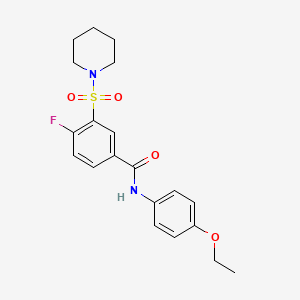

![methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2918244.png)
